molecular formula C8H9N3 B11715674 2,7-Dimethylpyrazolo[1,5-a]pyrimidine

2,7-Dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11715674
M. Wt: 147.18 g/mol
InChI Key: UJWQICAHCZVIRT-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is known for its significant photophysical properties and has garnered attention in various fields of scientific research, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of β-enaminone derivatives with aminopyrazoles. This reaction is often carried out under microwave irradiation, which enhances the efficiency and yield of the process . The reaction conditions generally include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis would likely involve similar condensation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are frequently employed.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2,7-Dimethylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an antitumor agent, it may inhibit certain enzymes or interfere with DNA replication processes. The exact molecular targets and pathways can vary depending on the specific application and functionalization of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,7-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H9N3/c1-6-5-8-9-4-3-7(2)11(8)10-6/h3-5H,1-2H3

InChI Key

UJWQICAHCZVIRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=CC(=NN12)C

Origin of Product

United States

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